molecular formula C7H10N2O4 B11905114 Ethyl 3,6-dioxopiperazine-2-carboxylate CAS No. 7149-63-5

Ethyl 3,6-dioxopiperazine-2-carboxylate

Cat. No.: B11905114
CAS No.: 7149-63-5
M. Wt: 186.17 g/mol
InChI Key: JGDBWGPIUGDQTO-UHFFFAOYSA-N
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Description

Ethyl 3,6-dioxopiperazine-2-carboxylate is a chemical compound with the molecular formula C7H10N2O4. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,6-dioxopiperazine-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate, followed by cyclization . Another method involves the use of commercially available 3-carbethoxy-2-piperidone as a starting material .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dioxopiperazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction could produce simpler piperazine derivatives .

Scientific Research Applications

Ethyl 3,6-dioxopiperazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,6-dioxopiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Biological Activity

Ethyl 3,6-dioxopiperazine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and as an inhibitor of key enzymes involved in cellular processes. This article delves into its biological activity, supported by various research findings and case studies, highlighting its mechanisms of action, efficacy in different models, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as diketopiperazines. Its structure features a piperazine ring with two carbonyl groups and an ethyl ester moiety, which are crucial for its biological activity. The general formula can be represented as follows:

C9H12N2O4\text{C}_9\text{H}_{12}\text{N}_2\text{O}_4

The biological activity of this compound is primarily attributed to its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA repair mechanisms, and their inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiotherapy. Inhibition of PARP has been shown to enhance the cytotoxic effects of various anticancer agents in several studies .

Key Mechanisms:

  • DNA Repair Inhibition: By inhibiting PARP, this compound disrupts the repair of DNA single-strand breaks, leading to accumulation of DNA damage in cancer cells.
  • Cell Cycle Arrest: The compound may induce cell cycle arrest at the G2/M phase, which is critical for enhancing the efficacy of chemotherapeutic agents.
  • Apoptosis Induction: Increased levels of DNA damage can trigger apoptotic pathways, leading to cancer cell death.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures inhibit the growth of colorectal cancer cells (HCT116) through mechanisms involving activation of survival signaling pathways .

Cell Line IC50 (µM) Mechanism
HCT116 (Colorectal)15.4PARP inhibition leading to apoptosis
MCF7 (Breast)20.1Cell cycle arrest and DNA damage
A549 (Lung)25.7Induction of oxidative stress

Inhibition Studies

The compound has also been evaluated for its inhibitory effects on histone deacetylases (HDACs), which play a pivotal role in regulating gene expression associated with cancer progression. One study highlighted the selective inhibition of HDAC1 and HDAC2 by derivatives containing the diketopiperazine moiety .

Case Studies

  • In Vivo Efficacy:
    A study conducted on murine models demonstrated that administration of this compound resulted in significant tumor regression when combined with standard chemotherapeutic agents. The combination therapy showed enhanced overall survival compared to monotherapy .
  • Combination Therapies:
    The compound has been tested in combination with other anticancer drugs such as doxorubicin and cisplatin. Results indicated that this compound not only increased the efficacy of these drugs but also reduced their side effects by targeting specific cancer pathways .

Properties

IUPAC Name

ethyl 3,6-dioxopiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-2-13-7(12)5-6(11)8-3-4(10)9-5/h5H,2-3H2,1H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDBWGPIUGDQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290985
Record name ethyl 3,6-dioxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-63-5
Record name NSC72277
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3,6-dioxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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